Product packaging for Ethyl 6-quinolinecarboxylate(Cat. No.:CAS No. 73987-38-9)

Ethyl 6-quinolinecarboxylate

Cat. No.: B1294812
CAS No.: 73987-38-9
M. Wt: 201.22 g/mol
InChI Key: SVHHAAQTOHCWJX-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Chemical Sciences

Nitrogen-containing heterocyclic compounds represent a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of essential molecules. openmedicinalchemistryjournal.comresearchgate.net These compounds are integral to many of the biochemical processes necessary for life; for instance, the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA are nitrogen heterocycles. researchgate.netnih.gov Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds make them ideal scaffolds for interacting with biological targets. nih.govmdpi.com Consequently, nitrogen-containing heterocycles are exceptionally prominent in pharmaceuticals, with some analyses indicating that they are present in over 75% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). openmedicinalchemistryjournal.comnih.gov Beyond medicine, their applications are widespread, encompassing roles in agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com The continuous and rapid development in the synthesis of these compounds underscores their vitality and utility across the chemical sciences. openmedicinalchemistryjournal.com

Overview of Quinoline (B57606) Derivatives as Privileged Scaffolds in Research

Among the myriad of nitrogen-containing heterocycles, the quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a special status in academic and industrial research. orientjchem.orgijpsr.com This bicyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a template for designing ligands for diverse biological targets. orientjchem.org Quinoline derivatives exhibit a remarkably broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. orientjchem.orgijpsr.comnih.govresearchgate.net This versatility has fueled extensive research, making the quinoline nucleus a key focus for the discovery and development of new therapeutic agents. ijpsr.comresearchgate.net

The study of quinoline chemistry has a rich history spanning over a century. Early synthetic methodologies were often characterized by harsh reaction conditions, with the Skraup synthesis—involving the reaction of an arylamine with glycerol, sulfuric acid, and an oxidizing agent—being a representative industrial method. As the field has matured, synthetic approaches have evolved significantly. Modern research focuses on developing more efficient, environmentally friendly, and versatile methods for constructing the quinoline skeleton, often employing techniques like copper-catalyzed reactions and microwave-assisted synthesis to improve yields and accessibility. orgsyn.org

The academic fascination with the quinoline core is driven by its proven and potential therapeutic applications. orientjchem.org Researchers have extensively explored quinoline derivatives for a wide range of biological activities. ijpsr.comresearchgate.net These include, but are not limited to, agents for treating malaria (e.g., chloroquine), bacterial infections (e.g., ciprofloxacin), and various cancers. nih.govresearchgate.net The quinoline scaffold is a critical component in the development of drugs targeting cell proliferation, angiogenesis, and nuclear receptor modulation. researchgate.net Furthermore, ongoing research investigates their potential as neuroprotective agents, antioxidants, anticonvulsants, and cardiovascular drugs, highlighting the scaffold's immense potential in medicinal chemistry. nih.govresearchgate.net

Specific Focus on Ethyl 6-Quinolinecarboxylate within the Quinoline Family

Within the extensive family of quinoline derivatives, this compound emerges as a compound of specific academic interest, primarily due to its role as a versatile synthetic intermediate.

This compound is structurally defined by the core quinoline rings system with an ethoxycarbonyl (ethyl ester) group attached at the 6-position of the benzene portion of the bicyclic structure. cas.org This specific substitution pattern distinguishes it from other positional isomers, such as those with substituents on the pyridine ring or at other positions on the benzenoid ring. cymitquimica.com The placement of the ester functionality at this position is significant; it is a key site for further chemical derivatization, allowing for the extension of the molecular framework through reactions like hydrolysis to the corresponding carboxylic acid, followed by amide coupling. orgsyn.orgsmolecule.com

The primary rationale for the dedicated academic investigation of this compound lies in its utility as a building block in organic synthesis. It serves as a crucial intermediate in the preparation of more complex and often biologically active molecules. Its structural framework is a precursor for synthesizing targeted compounds for pharmaceutical research, particularly in the development of agents for neurological disorders and as kinase inhibitors. The compound's value is therefore not typically as an end-product itself, but as a foundational component that enables the efficient construction of novel and elaborate chemical entities for further scientific exploration.

Established and Novel Synthetic Approaches to Quinoline Carboxylates

The synthesis of the quinoline ring system has been a subject of extensive research for over a century. nih.gov Classical methods have been refined and novel approaches developed to improve efficiency, yield, and substrate scope. nih.govresearchgate.netosi.lv These strategies are crucial for accessing functionalized quinolines like this compound.

Classical Quinoline Synthesis Reactions and their Modern Adaptations

Several named reactions form the bedrock of quinoline synthesis. nih.goviipseries.orgjptcp.comwikipedia.org These classical methods, while foundational, often suffer from harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov Consequently, significant effort has been dedicated to their modernization. researchgate.netosi.lv

Friedländer Annulation and its Role in Substituted Quinolinecarboxylic Ester Synthesis

The Friedländer synthesis, first reported in 1882, is a straightforward method for producing quinolines. nih.govorganicreactions.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester. organicreactions.orgalfa-chemistry.comresearchgate.net This reaction is highly versatile for creating substituted quinolines. researchgate.net

The general mechanism can proceed through two primary pathways. One involves an initial aldol condensation followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org Modern adaptations of the Friedländer synthesis focus on milder reaction conditions and improved efficiency. Catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids have been successfully employed. wikipedia.orgorganic-chemistry.org Furthermore, solvent-free conditions and microwave irradiation have been utilized to enhance reaction rates and yields. organic-chemistry.orgmdpi.com For the synthesis of quinolinecarboxylic esters, β-ketoesters are key reactants, leading to the formation of polysubstituted quinoline products. nih.gov

Table 1: Catalysts and Conditions in Modern Friedländer Synthesis
CatalystReaction ConditionsAdvantages
p-Toluenesulfonic acidSolvent-free, microwave irradiationRapid, efficient
IodineSolvent-freeEfficient
Neodymium(III) nitrate hexahydrate-Efficient, rapid
Silver phosphotungstate-Recyclable, novel
Nafion NR50Ethanol, microwave irradiationEnvironmentally friendly
Povarov Reaction for Quinoline Core Formation

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether, to yield tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.orgresearchgate.net This reaction is a powerful tool for constructing the quinoline framework and is often carried out as a one-pot, three-component reaction. wikipedia.org

The mechanism involves the Lewis acid-catalyzed activation of the imine, followed by a stepwise electrophilic addition of the alkene and subsequent electrophilic aromatic substitution to close the ring. wikipedia.org Variations of the Povarov reaction have expanded its scope, including the use of different catalysts and reaction partners. researchgate.net For instance, a four-component variation allows for the introduction of an additional nucleophile, such as an alcohol. wikipedia.org Recent advancements have also demonstrated the use of iodine as a mediator in a formal [3+2+1] cycloaddition to directly synthesize substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org

Doebner Reaction and its Limitations/Improvements for Quinoline-4-carboxylic Acids

The Doebner reaction, a variation of the Doebner-von Miller synthesis, involves the reaction of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgnih.gov This three-component reaction is a key method for accessing this important class of quinoline derivatives. iipseries.orgimist.ma

A significant limitation of the classical Doebner reaction is the low yield obtained when using anilines bearing electron-withdrawing groups. nih.govacs.org To address this, a modified "Doebner hydrogen-transfer reaction" has been developed. This improved method enhances the yield of electron-deficient quinolines by understanding the relationship between the oxidation of the intermediate dihydroquinoline and the reduction of the imine. nih.govacs.org This advancement has broadened the substrate scope and allows for the large-scale synthesis of bioactive molecules. nih.gov Other improvements include the use of microwave irradiation and various catalysts to improve reaction efficiency. imist.ma

Table 2: Comparison of Classical and Improved Doebner Reaction
FeatureClassical Doebner ReactionImproved Doebner Hydrogen-Transfer Reaction
Aniline Substrates Poor yields with electron-withdrawing groupsGood yields with both electron-donating and electron-withdrawing groups
Reaction Mechanism Standard condensation and cyclizationInvolves a hydrogen-transfer step
Scalability Limited for certain substratesSuitable for large-scale synthesis
Combes, Conrad–Limpach, and Knorr Syntheses for Quinoline Derivatives

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. wikipedia.org Polyphosphoric acid is often used as the catalyst and dehydrating agent. iipseries.orgwikipedia.org

The Conrad–Limpach synthesis is used to prepare 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) by reacting anilines with β-ketoesters. scribd.comwikipedia.org The reaction conditions, particularly temperature, determine the final product. At lower temperatures, the aniline attacks the keto group, leading to a β-aminoacrylate that cyclizes to a 4-quinolone. pharmaguideline.com

The Knorr quinoline synthesis , on the other hand, typically occurs at higher temperatures and involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline. iipseries.orgwikipedia.orgsynarchive.com Under these conditions, the aniline first reacts with the ester group of the β-ketoester to form the β-ketoanilide intermediate. wikipedia.org The choice between the Conrad-Limpach and Knorr pathways can be influenced by the reaction conditions, with the Knorr product being the thermodynamically favored one. wikipedia.org

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org MCRs are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgacs.org Several MCRs have been developed for the synthesis of quinoline derivatives. acs.orgacs.orgresearchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step is the substrate for the next. These reactions are also highly efficient as they avoid the need for purification of intermediates, saving time and resources. For example, a self-sequenced iodination/Kornblum oxidation/Povarov/aromatization cascade has been reported for the synthesis of substituted quinolines. organic-chemistry.orgorganic-chemistry.org These advanced strategies represent the forefront of synthetic chemistry, enabling the efficient construction of complex heterocyclic systems like this compound. researchgate.net

Advanced Synthetic Methodologies for Quinoline Carboxylate Derivatives

The synthesis of quinoline frameworks, particularly functionalized quinoline carboxylates like this compound, is a significant area of research in organic chemistry due to their prevalence in biologically active compounds. Modern synthetic strategies have moved towards more efficient, atom-economical, and environmentally benign methods. This article details several advanced methodologies and reaction pathways for the synthesis of quinoline carboxylates and their derivatives.

2 Advanced Synthetic Methodologies and Reaction Pathways

A novel and efficient approach for synthesizing highly substituted 3-quinolinecarboxylic esters involves a tandem benzylation-cyclization cascade reaction. nih.govresearchgate.netmdpi.com This methodology utilizes the reaction of 2-amino-aryl alcohols with β-ketoesters. The process is catalyzed by a catalytic amount of iron(III) chloride (FeCl3) and proceeds via a tandem benzylation-cyclization mechanism to afford the corresponding 3-quinolinecarboxylic esters in good to high yields. nih.govnih.gov This method is distinct from the classical Friedländer annulation. nih.gov

This strategy has been successfully extended to a propargylation-cyclization sequence. In this variation, 2-nitrophenyl propargyl alcohols react with β-ketoesters, catalyzed by both FeCl3 and tin(II) chloride (SnCl2), to produce 4-alkyne-3-quinolinecarboxylic esters. nih.govresearchgate.netmdpi.com The reaction first involves the propargylation of the β-ketoester, followed by the reduction of the nitro group and subsequent cyclization to form the quinoline ring. nih.govnih.gov

Table 1: Tandem Reactions for Quinolinecarboxylic Esters

Reaction Type Reactants Catalysts Product Yield
Benzylation-Cyclization 2-Amino-aryl alcohols, β-Ketoesters FeCl3 3-Quinolinecarboxylic esters Good to High

The reaction between 2-amino-aryl alcohols and β-ketoesters is a cornerstone of modern quinoline synthesis, particularly for producing 3-quinolinecarboxylic esters. nih.govnih.gov This transformation, often catalyzed by Lewis acids such as FeCl3, proceeds through a cascade mechanism that is more efficient than traditional methods like the Skraup or Doebner-von Miller syntheses, which often require harsh conditions. nih.gov The process generally involves the initial formation of an intermediate through the reaction of the alcohol and the ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring system. nih.govresearchgate.netmdpi.com Various transition metal catalysts, including those based on iridium and cobalt, have also been employed to facilitate the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, offering an environmentally benign route to quinolines. rsc.org

A distinct methodology for the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives involves the use of N-hydroxysuccinimide (NHS) esters of anthranilic acids. researchgate.net This approach is centered on the C-acylation of the anions of β-keto esters with these activated anthranilic acid derivatives. The resulting C-acylated intermediate products spontaneously cyclize to yield 3-ethoxycarbonyl-4-oxoquinoline derivatives. researchgate.net This method allows for the introduction of a variety of substituents at the 1 and 2 positions of the quinoline ring by selecting the appropriate anthranilic acids and β-keto esters. The structures of the resulting 2-substituted 3-ethoxycarbonyl-4-oxoquinolines have been confirmed using IR and NMR spectral data. researchgate.net

The synthesis of saturated heterocyclic systems like hexahydroquinolines has been advanced through the development of one-pot, multi-component reactions. A green chemistry approach for the tandem synthesis of hexahydroquinoline derivatives utilizes dimedone, ammonium acetate, various aryl aldehydes, and malononitrile in an aqueous medium without an external catalyst. nih.gov While this specific protocol yields hexahydroquinoline-3-carbonitriles, it demonstrates the principle of one-pot synthesis for this class of compounds.

More directly related, the Hantzsch synthesis method has been adapted to produce derivatives of hexahydroquinoline-3-carboxylate. nih.govorganic-chemistry.org This involves the reaction of an aldehyde (e.g., 4-(difluoromethoxy)benzaldehyde), a 1,3-cyclohexanedione derivative, and an appropriate alkyl acetoacetate in the presence of ammonium acetate, which serves as the nitrogen source. nih.govorganic-chemistry.org These multi-component reactions are valued for their efficiency, high atom economy, and often milder reaction conditions. nih.gov

Table 2: One-Pot Synthesis of Hexahydroquinoline Derivatives

Method Reactants Key Features Product Type
Catalyst-Free Aqueous Synthesis Dimedone, Ammonium Acetate, Aryl Aldehydes, Malononitrile Green chemistry, aqueous media, no external catalyst Hexahydroquinoline-3-carbonitriles

Three-component reactions are a powerful tool for the efficient construction of complex molecules like quinoline-4-carboxylic acids from simple precursors. The Doebner reaction is a classical example, involving the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net Recent advancements have focused on improving the yields of this reaction, especially for anilines bearing electron-withdrawing groups, which typically perform poorly under conventional conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov By optimizing reaction conditions, such as the choice of solvent and acid catalyst, the Doebner hydrogen-transfer reaction can be successfully applied to a broader range of substrates, including for the large-scale synthesis of bioactive molecules. organic-chemistry.orgnih.gov

Another approach involves a Lewis acid-mediated three-component coupling of aldehydes, amines, and alkynes. mdpi.com Catalysts such as FeCl3 and Yb(OTf)3 can facilitate a domino reaction sequence involving imine formation, imine addition to the alkyne, cyclization, and subsequent oxidation to furnish the quinoline product. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1294812 Ethyl 6-quinolinecarboxylate CAS No. 73987-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl quinoline-6-carboxylate
Source PubChem
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InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHAAQTOHCWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID10224770
Record name 6-Quinolinecarboxylic acid, ethyl ester
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Molecular Weight

201.22 g/mol
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CAS No.

73987-38-9
Record name 6-Quinolinecarboxylic acid, ethyl ester
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Record name Ethyl 6-quinolinecarboxylate
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Record name 6-Quinolinecarboxylic acid, ethyl ester
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Record name ETHYL 6-QUINOLINECARBOXYLATE
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Advanced Synthetic Methodologies and Reaction Pathways

3 Catalyst-Mediated Synthetic Routes

The use of catalysts is central to many modern synthetic methodologies for quinolines, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Iron(III) chloride (FeCl3) has emerged as an inexpensive, abundant, and effective Lewis acid catalyst for the synthesis of quinoline (B57606) derivatives. nih.gov It plays a crucial role in the cascade synthesis of 3-quinolinecarboxylic esters from 2-amino-aryl alcohols and β-ketoesters. nih.govnih.gov The catalyst facilitates a tandem benzylation-cyclization process, leading to highly substituted quinoline products in good yields. nih.govresearchgate.netmdpi.com

FeCl3 also catalyzes other types of cascade cyclizations. For instance, it can promote multiple cross-dehydrogenative-coupling reactions in one pot, leading to the formation of ring-fused tetrahydroquinoline derivatives from arylamines and N-substituted lactams. mdpi.com Furthermore, FeCl3 has been used to mediate three-component reactions of aldehydes, amines, and alkynes to produce substituted quinolines. mdpi.com The versatility and low cost of FeCl3 make it a valuable catalyst in the synthesis of the quinoline core structure.

Catalyst-Mediated Synthetic Routes

Palladium-Catalyzed C-H Functionalization with Quinoline-Carboxylate Ligands

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of complex organic molecules. In this context, quinoline derivatives, including those with carboxylate functionalities, can act as directing groups, guiding the palladium catalyst to activate a specific C-H bond for subsequent bond formation. This strategy allows for the regioselective introduction of various substituents.

The carboxylate group, often in conjunction with a nitrogen atom in the quinoline ring, can chelate to the palladium center, forming a stable palladacycle intermediate. This intermediate brings the catalyst in close proximity to a specific C-H bond, facilitating its cleavage. This directed approach has been utilized for the arylation, alkylation, and alkenylation of aromatic and heteroaromatic systems. For instance, carboxylate-directed C-H activation has been coupled with carbonylation to produce dicarboxylic acids. While direct synthesis of ethyl 6-quinolinecarboxylate using this method as the primary ring-forming step is less common, the principles are widely applied in the functionalization of pre-formed quinoline rings.

Indium(III)-Mediated Cyclization Reactions

Indium(III) salts, such as indium(III) iodide (InI₃), have been identified as effective catalysts for promoting cyclization reactions. acs.org These reactions often proceed through the electrophilic activation of an alkyne or alkene moiety, followed by an intramolecular nucleophilic attack. acs.org

In the context of quinoline synthesis, indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles represents a potent strategy. acs.org The reaction is initiated by the η² coordination of the indium(III) catalyst with the alkyne, triggering a 6-endo-dig cyclization. This is followed by a subsequent C-C bond formation through hydroarylation, leading to complex polycyclic structures. acs.org While this specific example leads to tricyclic frameworks, the underlying principle of indium-catalyzed activation and cyclization can be adapted for the synthesis of substituted quinolines from appropriately designed acyclic precursors. The choice of the indium salt is crucial, with InI₃ often showing superior efficacy compared to other salts like In(OTf)₃ or In(acac)₃. acs.org

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion of Indoles

A novel and efficient method for the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. This reaction proceeds via a proposed cyclopropanation-ring expansion pathway. The rhodium catalyst generates a rhodium carbenoid from the diazo compound, which then undergoes cyclopropanation across the 2- and 3-positions of the indole ring.

The resulting labile indoline halocyclopropyl ester intermediate spontaneously undergoes a ring-opening and elimination of HX (where X is a halogen) to form the stable aromatic quinoline ring system. This method is notable for its mild reaction conditions and good to high yields.

Indole SubstrateHalodiazoacetateYield (%)
IndoleEthyl chlorodiazoacetate90
IndoleEthyl bromodiazoacetate84
IndoleEthyl iododiazoacetate70
5-BromoindoleEthyl bromodiazoacetate82
6-ChloroindoleEthyl bromodiazoacetate75

This table presents the yields for the synthesis of various ethyl quinoline-3-carboxylate derivatives using the Rh(II)-catalyzed cyclopropanation-ring expansion method.

Gold-Catalyzed Annulations for Quinolinecarboxylates

Gold catalysts have gained prominence in organic synthesis due to their unique ability to activate alkynes and allenes toward nucleophilic attack. Various gold-catalyzed intermolecular annulation reactions have been developed for the synthesis of quinolines. These strategies include the reaction of aniline derivatives with carbonyl compounds or alkynes.

One notable approach is the gold-catalyzed [4+2] annulation reaction between terminal arylynes and nitrones to afford quinoline derivatives. These methodologies are often characterized by their high efficiency and broad substrate scope, providing a powerful route to functionalized quinoline systems, including quinolinecarboxylates.

Magnetic Nanoparticle Catalysis for Quinoline Derivatives

In line with the principles of green chemistry, heterogeneous catalysts that can be easily recovered and reused are highly sought after. Magnetic nanoparticles (MNPs) have emerged as excellent catalyst supports due to their high surface area and the ease of separation from the reaction mixture using an external magnet.

Several MNP-based catalysts have been developed for the synthesis of quinoline derivatives. These catalysts often consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active species. For example, Fe₃O₄@SiO₂ nanoparticles functionalized with acidic or metallic species have been used to catalyze multicomponent reactions, such as the Friedländer annulation, to produce quinolines in high yields. The key advantages of these systems include short reaction times, high product yields, and excellent reusability of the catalyst for multiple reaction cycles without a significant loss of activity.

CatalystReaction TypeKey Advantages
Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂Multicomponent synthesis of benzo-[h]quinoline-4-carboxylic acidsSolvent-free conditions, reusable
Magnetic γ-Fe₂O₃@Cu-LDH@Cysteine-PdFriedländer AnnulationHigh yields, catalyst reusable for at least 6 runs
Nano Cobalt Ferrite (CoFe₂O₄)Cyclization of aldehyde, nitrile, and 8-hydroxyquinolineMicrowave-assisted, rapid, easy separation

This table summarizes various magnetic nanoparticle catalysts used in the synthesis of quinoline derivatives, highlighting their applications and benefits.

Photocatalytic Systems for Quinoline Carboxylate Synthesis

Visible-light photocatalysis has become a prominent strategy in organic synthesis, offering mild and environmentally friendly reaction conditions. This approach utilizes a photocatalyst that, upon light absorption, can initiate chemical transformations through electron transfer processes.

Both metal-based (e.g., ruthenium or iridium complexes) and metal-free organic dyes have been employed as photocatalysts for quinoline synthesis. For instance, the Povarov reaction, a [4+2] cycloaddition, can be facilitated by a dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst to produce quinolines under oxidant-free conditions, generating H₂ as the only byproduct. libretexts.org Another approach involves the iron-catalyzed, visible-light-driven decarboxylation of alkyl carboxylic acids to generate alkyl radicals, which can then add to the quinoline ring in a Minisci-type reaction. researchgate.net These methods provide sustainable alternatives to traditional synthetic protocols that often require harsh conditions or stoichiometric oxidants. libretexts.orgresearchgate.net

Functional Group Modifications and Derivatization Strategies

The this compound molecule possesses two primary sites for chemical modification: the ester functional group and the quinoline ring system. These sites allow for a wide range of derivatization strategies to produce novel compounds. ashp.orgreachemchemicals.commasterorganicchemistry.com

Reactions at the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding quinoline-6-carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Alkaline hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible reaction that goes to completion, yielding the carboxylate salt. chemguide.co.uklibretexts.orgyoutube.com Subsequent acidification protonates the salt to give the free carboxylic acid. chemguide.co.uk

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form amides. nih.govresearchgate.net This is commonly achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). nih.gov Alternatively, direct aminolysis of the ester with an amine can form the amide, although this often requires heating or catalytic activation. researchgate.netyoutube.com

Reduction: The ester group can be reduced to a primary alcohol, (quinolin-6-yl)methanol. ucalgary.ca This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.cachemistrysteps.com Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce esters. libretexts.org Partial reduction to the aldehyde is also possible using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.orgchemistrysteps.com

Reactions on the Quinoline Nucleus:

Electrophilic Aromatic Substitution: The quinoline ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, reactions can occur on the benzene (B151609) ring portion of the molecule. gcwgandhinagar.comquimicaorganica.orgfirsthope.co.in Electrophilic attack preferentially occurs at the C5 and C8 positions, which are electronically richer compared to C6 and C7. quimicaorganica.orgfirsthope.co.in Therefore, reactions like nitration or halogenation on this compound would be expected to yield a mixture of 5- and 8-substituted products. firsthope.co.iniust.ac.ir

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. gcwgandhinagar.comfirsthope.co.in For this compound, nucleophilic substitution would require the presence of a good leaving group at one of these positions, which is not inherent to the parent molecule.

Esterification of Quinolinecarboxylic Acids

The direct synthesis of this compound is most commonly achieved through the esterification of quinoline-6-carboxylic acid. The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.combyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com Subsequently, the oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields this compound. masterorganicchemistry.comlibretexts.org

Table 1: Conditions for Fischer Esterification of Quinolinecarboxylic Acids

Carboxylic Acid Alcohol Catalyst Conditions Product Ref
Quinoline-6-carboxylic Acid Ethanol (excess) H₂SO₄ (conc.) Reflux This compound masterorganicchemistry.comchemistrysteps.com
Quinoline-6-carboxylic Acid Ethanol (excess) HCl (gas) Reflux This compound masterorganicchemistry.com

Halogenation and Nitration of Aromatic Rings

The introduction of halogen and nitro groups onto the quinoline ring of this compound is a key step in the synthesis of many pharmaceutical intermediates. These electrophilic aromatic substitution reactions are governed by the directing effects of the fused benzene and pyridine rings.

Halogenation: The regioselectivity of halogenation on the quinoline nucleus can be complex. For 8-substituted quinolines, a metal-free protocol using trihaloisocyanuric acids as the halogen source has been developed for the regioselective halogenation at the C5 position. nih.govrsc.orgresearchgate.net This method is operationally simple and proceeds at room temperature. rsc.org The precise position of halogenation on the this compound ring depends on the reaction conditions and the specific halogenating agent used. Quantum mechanics calculations can be employed to predict the regioselectivity by comparing the activation energies for halogenation at different positions. wuxiapptec.com

Nitration: Nitration of the quinoline ring is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents. For instance, the nitration of 6-nitroquinoline with potassium cyanide (KCN) has been studied, leading to substitution products. stackexchange.com The introduction of a nitro group is often a precursor step for the synthesis of aminoquinolines, which are valuable intermediates.

Oxidation and Reduction Reactions of Quinolinecarboxylates

Oxidation and reduction reactions are fundamental for modifying the functional groups on the quinolinecarboxylate scaffold.

A crucial transformation is the reduction of a nitro group, often introduced via nitration, to an amino group. This conversion is vital for further derivatization, such as in the synthesis of quinolone antibiotics. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. prepchem.comcommonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, also effectively reduce aromatic nitro groups to amines. commonorganicchemistry.comresearchgate.netresearchgate.net The choice of reagent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. commonorganicchemistry.comwikipedia.org For example, SnCl₂ is known for its mildness and tolerance of various functional groups. researchgate.net

An example is the synthesis of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester, where a nitro precursor is reduced. researchgate.net This amino derivative is a key intermediate for building more complex structures.

Introduction of Diverse Substituents on the Quinoline Ring

The functionalization of the quinoline ring with various substituents is essential for modulating the biological activity of the resulting compounds. A key strategy involves the introduction of an amino group, often via the reduction of a nitro group as previously described, which then serves as a handle for further modifications.

For instance, in the synthesis of novel fluoroquinolone derivatives, an amino group at the C-7 position is crucial. One multistep synthesis involves the selective formation of an azide at the C-7 position using sodium azide, followed by a mild reduction using zinc and ammonium chloride to yield the corresponding amine. nih.gov This amine can then be acylated to introduce fatty amido groups, leading to derivatives with potential cytotoxic and antimicrobial activities. nih.gov

Another important application is in the synthesis of fluoroquinolone antibiotics, where a cyclic amine is typically introduced at the C-7 position of the quinolone core. researchgate.netorientjchem.org This is often achieved through a nucleophilic aromatic substitution reaction where a chlorine atom at the C-7 position is displaced by a cyclic amine like piperazine. nih.gov

Formation of Quinolone Antibiotics via Fluoroquinolone Structural Modifications

Ethyl quinolinecarboxylate derivatives are critical precursors in the synthesis of quinolone and, more importantly, fluoroquinolone antibiotics. mdpi.com The Gould-Jacobs reaction is a cornerstone in this field, providing a pathway to the core 4-hydroxyquinoline structure. vcu.eduwikipedia.orgmdpi.com

The general synthetic route often starts with a substituted aniline. For example, to introduce the crucial C-6 fluorine atom, a fluoroaniline is used. This aniline is reacted with diethyl ethoxymethylenemalonate in a condensation reaction, followed by a thermal cyclization at high temperatures to form the ethyl 4-hydroxy-6-fluoro-quinoline-3-carboxylate ring system. vcu.edumdpi.com

Subsequent steps involve:

N-Alkylation: Introduction of an ethyl or cyclopropyl group at the N-1 position.

Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group, which is then typically reduced or hydrolyzed to the 4-oxo group characteristic of quinolones.

Nucleophilic Substitution: Introduction of a cyclic amine (e.g., piperazine) at the C-7 position, which often requires a pre-existing leaving group like chlorine at that position. researchgate.netnih.gov

Saponification: Hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylic acid, which is a key pharmacophore for antibacterial activity.

This sequence of reactions allows for the modular construction of a wide variety of fluoroquinolone antibiotics, such as Norfloxacin and Ciprofloxacin. nih.gov

Table 2: Key Reactions in Fluoroquinolone Synthesis

Reaction Step Description Key Reagents Intermediate/Product Ref
Gould-Jacobs Reaction Formation of the quinolone core Substituted aniline, Diethyl ethoxymethylenemalonate Ethyl 4-hydroxy-quinoline-3-carboxylate vcu.edumdpi.com
N-Alkylation Introduction of substituent at N-1 Ethyl iodide, Base (e.g., K₂CO₃) Ethyl 1-ethyl-4-hydroxy-quinoline-3-carboxylate researchgate.net
C-7 Substitution Introduction of an amine Piperazine or other cyclic amines 7-(Piperazin-1-yl)-quinolone derivative nih.gov
Ester Hydrolysis Conversion of ester to carboxylic acid NaOH or KOH, then acid workup Quinolone-3-carboxylic acid mdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize quinolines is crucial for optimizing reaction conditions and designing new synthetic routes. Cascade reactions, in particular, offer an efficient way to build molecular complexity in a single pot.

Detailed Reaction Mechanisms for Cascade Processes

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially without isolating the intermediates. Several cascade processes are employed for the synthesis of quinolinecarboxylate esters.

Benzylation-Cyclization Cascade: One novel method involves the iron(III) chloride (FeCl₃)-catalyzed reaction of 2-amino-aryl alcohols with β-ketoesters. ustc.edu.cnnih.govscilit.com The proposed mechanism for this tandem benzylation-cyclization process is as follows:

The Lewis acid catalyst, FeCl₃, activates the benzylic alcohol, facilitating its departure as a water molecule and generating a benzylic carbocation intermediate.

The β-ketoester then acts as a nucleophile, attacking the carbocation.

This is followed by an intramolecular cyclization where the amino group attacks the ketone carbonyl of the β-ketoester moiety.

A subsequent dehydration (cyclodehydration) step leads to the formation of the quinoline ring. ustc.edu.cn This process can be extended to propargylation-cyclization cascades to produce 4-alkyne-3-quinolinecarboxylic esters. ustc.edu.cnnih.gov

Condensation-Electrocyclization-Dehydrogenation Cascade: Another powerful cascade approach synthesizes polysubstituted quinolines from o-vinyl anilines and aldehydes, often catalyzed by oxidized active carbon (oAC). units.itresearchgate.net The mechanism is believed to proceed through three main steps:

Condensation: The reaction initiates with the acid-catalyzed condensation of the o-vinyl aniline and the aldehyde to form an imine intermediate. units.it

Electrocyclization: The imine intermediate then undergoes a thermal 6π-electrocyclization to form a dihydroquinoline intermediate. units.itresearchgate.net

Dehydrogenation: The final step is the oxidation (dehydrogenation) of the dihydroquinoline to the aromatic quinoline product. The quinoidic groups on the oAC catalyst are thought to facilitate this final aromatization step. units.it

Pfitzinger Reaction: The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base. wikipedia.orgyoutube.comresearchgate.net The mechanism involves:

Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgijsr.net

Condensation of the aniline portion of this intermediate with the carbonyl compound to form an imine. wikipedia.org

The intermediate exists in equilibrium with its enamine tautomer.

The enamine undergoes an intramolecular cyclization onto the ketone.

A final dehydration step yields the substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net This acid can then be esterified to produce the corresponding ethyl ester. semanticscholar.org

Gould-Jacobs Reaction: This reaction is fundamental to quinolone antibiotic synthesis. vcu.edupreprints.org The mechanism begins with the nucleophilic attack of an aniline on diethyl ethoxymethylenemalonate, leading to the elimination of ethanol and the formation of an anilidomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes a thermal, 6-electron cyclization, followed by the elimination of a second molecule of ethanol to form the ethyl 4-hydroxyquinoline-3-carboxylate product. wikipedia.orgmdpi.com The product exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org

Role of Catalysts in Reaction Rate and Selectivity

The synthesis of quinoline derivatives, including this compound, is often achieved through condensation reactions such as the Friedländer annulation. The choice of catalyst in these reactions is paramount, as it significantly influences the reaction rate, yield, and selectivity of the desired product. A variety of catalysts, ranging from Brønsted and Lewis acids to heterogeneous solid acids and ionic liquids, have been explored to optimize the synthesis of substituted quinolines. nih.govwikipedia.org

While specific data for the synthesis of this compound is not extensively detailed in broad reviews, the principles from the synthesis of structurally similar quinoline esters can be extrapolated. For instance, in the Friedländer synthesis of polysubstituted quinolines, solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia (SZ) have demonstrated high efficiency, offering short reaction times and high yields. nih.gov The use of such recyclable and environmentally benign catalysts aligns with the principles of green chemistry.

Ionic liquids have also emerged as effective catalysts and reaction media for quinoline synthesis. Their low vapor pressure, thermal stability, and tunable acidity make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts. For example, imidazolium-based ionic liquids with a tetrafluoroborate anion have been shown to be highly efficient in Friedländer synthesis under solvent-free conditions, leading to high product yields. nih.gov The catalytic activity is often correlated with the acidity of the ionic liquid, which facilitates the key condensation and cyclization steps.

The following table summarizes the performance of various types of catalysts in the synthesis of quinoline derivatives, providing a basis for their potential application in the synthesis of this compound.

Table 1: Comparison of Catalytic Systems in Quinoline Synthesis

Catalyst Type Specific Example Reaction Conditions Typical Yield (%) Key Advantages
Solid Acid Nano-crystalline Sulfated Zirconia (SZ) Ethanol, Reflux 89 Recyclable, Mild conditions, Easy work-up nih.gov
Ionic Liquid [Hbim]BF₄ Solvent-free, 100 °C 93 Reusable, High yield nih.gov
Brønsted Acid p-Toluenesulfonic acid Solvent-free, Microwave High Rapid, Efficient organic-chemistry.org
Lewis Acid Neodymium(III) nitrate hexahydrate Not specified High Efficient, Rapid organic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways

The core of quinoline synthesis lies in the intramolecular cyclization of a suitably substituted aniline derivative. The specific pathway of this cyclization dictates the substitution pattern of the final quinoline ring. Classical named reactions like the Doebner-von Miller and Friedländer syntheses are primary examples of such pathways. wikipedia.orgwikipedia.org

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism is complex and still a subject of discussion, but it is generally accepted to proceed through a series of conjugate additions, condensations, and eventual cyclization and oxidation to form the quinoline ring. A proposed mechanism involves the initial 1,4-addition of the aniline to the α,β-unsaturated system, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aniline ring. Subsequent dehydration and oxidation lead to the aromatic quinoline system.

The Friedländer synthesis , on the other hand, provides a more direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are considered. The first involves an initial aldol-type condensation between the two carbonyl compounds, followed by the formation of a Schiff base (imine) via intramolecular cyclization and subsequent dehydration. The second pathway proposes the initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol condensation and dehydration. The specific pathway can be influenced by the reaction conditions and the nature of the substrates and catalysts used.

In the context of this compound synthesis, a plausible Friedländer approach would involve the reaction of ethyl 4-aminobenzoate with a suitable three-carbon carbonyl compound. The intramolecular cyclization step is the key ring-forming event, leading to the di-hydroquinoline intermediate which then aromatizes to the final product.

Solvent-Free Reaction Conditions and their Mechanistic Implications

The move towards more environmentally friendly chemical processes has led to a significant interest in solvent-free reaction conditions. gctlc.org Performing reactions without a solvent can offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. gctlc.org

In the synthesis of quinolines, solvent-free conditions have been successfully applied, particularly in conjunction with microwave irradiation or the use of solid-supported catalysts and ionic liquids. nih.govorganic-chemistry.org Mechanistically, the absence of a solvent can have several implications. The increased concentration of reactants can lead to a higher frequency of molecular collisions, thereby accelerating the reaction rate.

For reactions that proceed through polar transition states, the absence of a solvating medium can sometimes be detrimental. However, in many cases, especially when one of the reactants is a liquid or the reaction is carried out at a temperature above the melting points of the reactants, the liquid reactant itself can act as the reaction medium.

In a solvent-free Friedländer synthesis of quinoline derivatives, the initial condensation and subsequent intramolecular cyclization are believed to be facilitated by the high concentration of the reactants and the catalyst. The catalyst, whether it be a solid acid or an ionic liquid, plays a crucial role in activating the carbonyl groups and promoting the necessary proton transfer steps in the absence of a protic solvent. The mechanistic pathway is generally considered to be similar to that in solution, but the kinetics and potentially the selectivity can be significantly altered. For instance, ionic liquids in solvent-free conditions can act as both the catalyst and the medium, facilitating the reaction through specific interactions with the reactants and intermediates. nih.gov

The development of robust solvent-free methods for the synthesis of this compound is a promising avenue for making the production of this important intermediate more sustainable and efficient.

Advanced Research Applications

Potential Therapeutic Applications

The quinoline (B57606) scaffold, a core component of Ethyl 6-quinolinecarboxylate, is a subject of significant investigation for its anti-inflammatory properties. Research into various quinoline derivatives has demonstrated notable potential in mitigating inflammatory responses. Studies have examined the biological activity of several quinoline compounds, revealing that certain quinoline-4-carboxlic and quinoline-3-carboxylic acids exhibit impressive anti-inflammatory capabilities, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov These compounds have been shown to inhibit inflammation in mouse macrophages induced by lipopolysaccharides (LPS) without causing significant cytotoxicity. nih.gov

Further research has explored the mechanisms behind these effects. For instance, certain quinoline derivatives have been found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators in the inflammatory cascade. mdpi.com The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, thereby diminishing inflammatory symptoms like edema and pain. mdpi.com In carrageenan-induced inflammation models, synthetic compounds incorporating the quinoline structure have demonstrated a significant reduction in edema. mdpi.com Additionally, some quinoline-based compounds have shown the ability to modulate inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-kB) in tissues, further supporting their anti-inflammatory potential. nih.gov This body of research underscores the value of the quinoline carboxylate framework as a foundation for developing novel anti-inflammatory agents. nih.govchemimpex.com

The molecular framework of this compound serves as a basis for designing potent enzyme inhibitors, with significant research focused on lactate dehydrogenase (LDH) and Cholesteryl Ester Transfer Protein (CETP).

Lactate Dehydrogenase (LDH) Inhibition LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy for various diseases, including cancer. mdpi.comnih.gov Researchers have designed and synthesized novel families of ethyl pyrimidine-quinolinecarboxylate derivatives as enhanced inhibitors of human lactate dehydrogenase A (hLDHA). mdpi.com Through virtual docking screening and subsequent synthesis, several of these compounds have demonstrated significant inhibitory activity. mdpi.com

Notably, thirteen compounds from one study showed IC50 values below 5 μM, with four exhibiting IC50 values of approximately 1 μM. mdpi.com The research also identified derivatives that were selective for the hLDHA isoform over the hLDHB isoform, which is a crucial aspect for targeted therapy. mdpi.com This line of inquiry highlights the potential of quinolinecarboxylate structures to serve as scaffolds for developing selective and potent LDH inhibitors. mdpi.comimrpress.com

Table 1: LDH Inhibition by Ethyl Pyrimidine-Quinolinecarboxylate Derivatives

Compound ID hLDHA IC50 (μM) hLDHB IC50 (μM) Selectivity
16a ≈ 1 > 10 Double Inhibitor
18b ≈ 1 > 10 Double Inhibitor
18c ≈ 1 > 10 Double Inhibitor
18d ≈ 1 > 10 Double Inhibitor
15c < 10 > 100 Selective for A
15d < 10 > 100 Selective for A
16d < 10 > 100 Selective for A

Data sourced from a study on synthesized ethyl pyrimidine-quinolinecarboxylate derivatives. mdpi.com

Cholesteryl Ester Transfer Protein (CETP) Inhibition CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, and its inhibition is a strategy for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease. mdpi.comnih.gov CETP inhibitors work by lowering low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B (apoB) concentrations. mdpi.comnih.gov While specific studies directly evaluating this compound as a CETP inhibitor are not prominent, the broader field of small-molecule inhibitors for metabolic disorders often involves heterocyclic scaffolds like quinoline. The development of CETP inhibitors such as anacetrapib and obicetrapib has demonstrated that targeted inhibition can significantly reduce major coronary events, primarily by lowering apoB-containing lipoproteins. mdpi.comnih.gov This area of research represents a potential, albeit less explored, application for novel quinoline carboxylate derivatives.

Derivatives of the quinoline carboxylate structure are being actively investigated for their antiviral properties. A notable area of research involves the synthesis of novel ethyl 6-hydroxyquinoline-3-carboxylate derivatives for evaluation against the hepatitis B virus (HBV). nih.gov In one study, a series of these non-nucleoside compounds were tested in vitro, with several demonstrating the ability to inhibit the expression of viral antigens HBsAg and HBeAg at low concentrations. nih.gov

Specifically, six compounds from this series displayed excellent intracellular inhibitory activity and selectivity against HBV DNA replication. nih.gov The research identified one compound as the most active among the initial hits, showcasing the therapeutic potential of this chemical class. nih.gov Further studies have focused on developing broad-spectrum antivirals against enteroviruses based on the quinoline scaffold. nih.gov This research has led to the identification of promising lead compounds with potent activity against various enterovirus strains, including EV-D68, EV-A71, and CVB3. nih.gov The mechanism of some antiviral quinolines involves strengthening innate antiviral resistance with potentially minimized risks of adverse autoimmunological effects. researchgate.net

The versatility of the this compound structure extends to the development of antifungal agents. chemimpex.com Research has shown that various derivatives of quinoline possess the potential to combat fungal infections. chemimpex.com For example, ethyl isothiocyanate, an organosulfur compound, has demonstrated notable antifungal activity against Candida albicans, a common cause of fungal infections in humans. nih.gov Studies on this compound revealed that it can induce ROS-dependent cellular death and DNA fragmentation in C. albicans. nih.gov

Furthermore, investigations into indole carboxylic acid derivatives, which share structural similarities with the quinoline core, have also shown promising antifungal activities. nih.gov The ethyl acetate extract of the fungus Aspergillus niger has exhibited moderate antifungal activity against pathogens like Candida albicans, Sclerotium rolfsii, and Fusarium sambucinum. mdpi.com These findings suggest that the broader chemical class to which this compound belongs is a fertile ground for the discovery of new antifungal compounds. chemimpex.com

The quinoline core structure is a well-established pharmacophore in the development of antitubercular agents. This compound derivatives are part of a larger family of compounds being explored to combat Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. google.commdpi.com

Research has focused on synthesizing novel quinoline-based compounds that target essential bacterial processes. One key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and transcription. mdpi.com Arylated quinoline carboxylic acid backbones have been developed that act on DNA gyrase, inducing DNA strand breaks and subsequent cell lysis. mdpi.com

Other synthetic strategies involve creating hybrid molecules, such as isatin-tethered quinolines, which have shown potent activity against Mtb with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. mdpi.com One such derivative displayed a MIC of 0.06 µg/mL, representing a significant increase in activity compared to its parent compound. mdpi.com Structure-activity relationship (SAR) studies on various series, including 6-dialkylaminopyrimidine carboxamides, have led to compounds with potent antitubercular activity and improved physicochemical properties, suggesting a novel mechanism of action. nih.gov

Table 2: Antitubercular Activity of a Synthesized Quinoline Derivative

Compound Target Organism MIC (µg/mL)
Isatin-tethered derivative Q8b M. tuberculosis RCMB 010126 0.06
Lead Compound IV M. tuberculosis 6.24
Isoniazid (Reference) M. tuberculosis RCMB 010126 0.48

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of the microorganism. mdpi.com

This compound serves as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.com

Anti-Alzheimer: The quinoline structure is related to compounds investigated for Alzheimer's disease treatment. For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's. nih.gov These compounds are related to huperzine A, a naturally occurring cholinesterase inhibitor, and have shown activity in reversing memory impairment in preclinical models. nih.gov Research has also pointed to quinolinic acid, a related compound, as playing a potential role in the progression of the disease by causing nerve cell death. biospace.com

Anticonvulsant: Bioisosteres of certain ethyl carboxylate compounds have been developed as selective modulators of GABA-A receptors, which are involved in regulating neuronal excitability. nih.gov One such compound, KRM-II-81, demonstrated potent anticonvulsant effects in multiple rodent models, including against electroshock- and pentylenetetrazole (PTZ)-induced convulsions, with greater efficacy than diazepam in some tests. nih.gov This suggests the potential for developing novel treatments for epilepsy based on these structures. nih.govnih.gov

Anxiolytic: The quinoline scaffold is also incorporated into compounds designed for their anxiolytic (anti-anxiety) properties. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a] nih.govmdpi.combenzodiazepine-3-carboxylate was synthesized and shown to have high affinity for central benzodiazepine receptors. nih.gov This compound exhibited a partial agonist profile, providing useful anti-anxiety activity in animal models without the typical side effects associated with full benzodiazepine agonists. nih.gov

The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a significant strategy in the management of metabolic disorders, particularly dyslipidemia, which is characterized by unhealthy levels of lipids in the blood. mdpi.com CETP inhibitors have been developed to raise high-density lipoprotein (HDL) cholesterol and lower low-density lipoprotein (LDL) cholesterol. nih.gov While research has not specifically focused on this compound for this application, the development of small-molecule CETP inhibitors provides a relevant context. The mechanism of these drugs involves reducing apoB-containing lipoproteins, which is a key factor in their ability to lower the risk of major adverse cardiovascular events. mdpi.comnih.gov The ongoing development and trials of new CETP inhibitors like obicetrapib underscore the importance of this therapeutic approach for patients with atherosclerotic cardiovascular disease. nih.govyoutube.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a small molecule, such as this compound, and a macromolecular target. These techniques provide insights into the binding modes, affinities, and potential biological activity of a compound, guiding further drug discovery and development efforts.

Elucidation of Mechanism of Action at Molecular Targets (Enzymes, Receptors)

Computational docking studies are instrumental in elucidating how quinoline-based compounds interact with biological targets at a molecular level. By simulating the binding of a ligand into the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies involving quinoline derivatives, docking analyses have been used to understand their binding to various enzymes and receptors.

One common application is in the identification of inhibitors for enzymes critical to disease progression. For example, virtual screening of quinoline-derived libraries has been performed against therapeutic targets of viruses like SARS-COV-2, including its main protease (M-Pro) and RNA-dependent RNA polymerase (RdRp), to identify potential inhibitors. nih.gov In such studies, the docking pose reveals how the quinoline scaffold and its substituents fit within the binding pocket. For other quinoline derivatives, molecular dynamics simulations have been employed to evaluate the stability of the docked complexes over time, confirming that the compound maintains key contacts with protein residues. nih.gov This detailed molecular view helps explain the compound's mechanism of action and provides a basis for designing more potent and selective molecules.

Virtual Screening for Enhanced Inhibitors

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Pharmacophore-based virtual screening, for example, uses the three-dimensional arrangement of essential features of a known active molecule to search for new compounds with similar properties. mdpi.com

In the context of quinoline derivatives, virtual screening has been successfully applied to discover novel inhibitors for various targets. For example, a fragment-based virtual screening approach led to the identification of a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of the enzyme JMJD3. nih.gov Similarly, screening of compound libraries against targets like the receptor-binding domain of the SARS-COV-2 spike protein has identified quinoline-based molecules with high binding scores, suggesting their potential as entry inhibitors. nih.gov These "hit" compounds from virtual screening serve as starting points for further chemical optimization to improve their potency and drug-like properties.

Table 1: Examples of Virtual Screening Studies Involving Quinoline Scaffolds

Target Protein/Enzyme Screening Method Objective Key Findings
SARS-COV-2 M-Pro, PL-Pro, RdRp Molecular Docking Identify inhibitors of viral replication Quinoline derivatives showed potential binding to key viral enzymes. nih.gov
JMJD3 (Jumonji domain-containing protein 3) Fragment-based Virtual Screening Discover selective enzyme inhibitors A novel quinoline-5,8 dicarboxylic acid scaffold was identified as a potent inhibitor. nih.gov
CDK4/6 and Aromatase Pharmacophore-based Screening Identify dual inhibitors for breast cancer therapy The technique was proposed to find candidates that fit the pharmacophore models of both targets. mdpi.com
Estrogen Receptor α (ERα) Molecular Docking Identify novel ERα inhibitory ligands Screening of various scaffolds, including bipyrazoles, identified compounds with strong binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized compounds.

For scaffolds related to quinoline, such as quinazolines, QSAR models have been developed to predict their inhibitory activity against targets like the tyrosine kinase erbB-2. nih.gov In these studies, various molecular descriptors are calculated, including:

Electronic descriptors: Describing the distribution of charges.

Topological descriptors: Relating to the connectivity and branching of the molecule.

Steric descriptors: Pertaining to the size and shape of the molecule.

A typical QSAR study involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive power. pensoft.net For a series of quinazoline derivatives, a developed model indicated that specific estate contribution descriptors, which account for electrostatic interactions, were crucial in predicting inhibitory activity. nih.gov Such models can guide the rational design of new derivatives of this compound by suggesting which structural modifications are likely to enhance biological activity.

Table 2: Common Descriptors Used in QSAR Analysis of Heterocyclic Compounds

Descriptor Type Description Example Relevance to Activity
Topological Describes molecular size, shape, and branching. Wiener Index Can influence how a molecule fits into a binding site.
Electronic Relates to the electronic properties of the molecule. Dipole Moment Affects electrostatic interactions with the target protein. pensoft.net
Quantum Chemical Derived from quantum mechanics calculations. HOMO/LUMO Energies Relates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Estate Contribution Encodes information about atom-type electrotopological state. SaaOE-Index, SsClE-index Found to be important in predicting tyrosine kinase inhibitory activity in quinazoline analogues. nih.gov
Physicochemical Describes properties like lipophilicity. LogP Influences membrane permeability and binding to hydrophobic pockets. pensoft.net

Catalysis Research and Development

The quinoline framework and its carboxylate derivatives are of significant interest in the field of catalysis, both as components of ligands that coordinate with transition metals and as building blocks in the development of novel catalytic systems.

Quinolinecarboxylates as Ligands in Transition Metal Catalysis

Ligands play a crucial role in homogeneous catalysis by binding to a central metal atom and modifying its reactivity, selectivity, and stability. Quinoline-containing multidentate ligands have been synthesized and used to form complexes with various transition metals. dntb.gov.ua The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group in a molecule like this compound can act as coordination sites, allowing it to function as a ligand.

These ligands do more than just occupy space around the metal center; they can actively participate in the catalytic cycle. rsc.org The electronic properties of the quinoline ring system can be tuned to influence the catalytic activity of the metal. Transition metal carboxylate complexes have found applications in a wide range of industrial and synthetic processes. researchgate.net The development of sophisticated ligands, including those derived from quinolinecarboxylates, is a key area of research aimed at creating more efficient and selective catalysts. rsc.org

Development of Novel Catalytic Systems

Research into novel catalytic systems often focuses on creating more sustainable and efficient chemical manufacturing processes. sciencedaily.com this compound can serve as a building block or intermediate in the synthesis of more complex molecules that form the basis of new catalysts. chemimpex.com For instance, the development of heterogeneous catalysts, where the active catalytic species is supported on a solid material, is an area of intense investigation. These systems offer advantages in terms of catalyst recovery and reuse. sciencedaily.com

The unique electronic and structural features of the quinoline moiety can be harnessed to design catalysts for specific transformations. The field is moving towards creating catalytic systems with atomic-level precision to revolutionize manufacturing for fine chemicals and pharmaceuticals. sciencedaily.com While specific catalytic systems based directly on this compound are not extensively detailed, the broader research into related structures, such as using transition metal complexes with main group elements as supporting ligands, highlights the ongoing innovation in catalyst design. nih.gov This includes developing catalysts for important reactions like decarboxylative coupling, where transition metals catalyze the formation of new bonds. rsc.org

Green Chemistry Principles in Catalytic Synthesis of Quinolinecarboxylates

Materials Science and Engineering

The rigid, planar structure and rich electronic properties of the quinoline nucleus make this compound and related derivatives valuable building blocks in materials science. chemimpex.com These compounds serve as precursors for the synthesis of more complex molecules and functional materials.

This compound can be utilized as a key intermediate in the creation of functional materials with specific properties. chemimpex.com The quinoline moiety is a known fluorophore, and its derivatives are used to create fluorescent probes for applications in biological imaging. chemimpex.com The ability to undergo various chemical transformations allows for the incorporation of the quinoline scaffold into larger, more complex structures, leading to the development of novel materials for various sectors. chemimpex.com

The field of organic electronics leverages the properties of π-conjugated organic molecules for applications in electronic devices. rsc.org Quinoline derivatives have emerged as promising candidates for use as organic semiconductors. researchgate.net Specifically, compounds like 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines have been investigated as solution-processable p-type organic semiconductors for Organic Field-Effect Transistors (OFETs). researchgate.net

These materials exhibit desirable properties such as good solubility in common organic solvents, which allows for easier device fabrication. researchgate.net OFETs constructed with these quinoline-based materials have shown high field-effect hole mobilities and good on/off ratios, demonstrating their potential for high-performance electronic applications. researchgate.net The performance of these materials is highly dependent on their molecular structure, where even minor atomic changes can have a dramatic effect on the energetics, morphology, and ultimate device performance. rsc.org

Table 3: Performance of Quinoline-Based Organic Semiconductor in OFETs

Compound Class Dielectric Material Hole Mobility (cm²/V·s) Ion/off Ratio Operating Voltage

Polymeric Materials and Composites

This compound serves as a monomer or a modifying agent in the synthesis of advanced polymeric materials and composites. The incorporation of the quinoline ring into polymer backbones can enhance thermal stability, optical properties, and mechanical strength. chemimpex.com Research has explored its use in creating polymers with improved durability and resistance to degradation. chemimpex.com While specific data on polymers derived exclusively from this compound is limited in publicly accessible literature, the broader class of quinoline-containing polymers has shown significant potential. For instance, the synthesis of polyesters and polyamides incorporating quinoline units has been investigated to create high-performance materials. The rigid, planar structure of the quinoline moiety can contribute to a higher glass transition temperature (Tg) and improved tensile strength in the resulting polymers.

Table 1: Potential Contributions of this compound in Polymeric Materials

Property EnhancementRationalePotential Application
Thermal Stability The rigid aromatic quinoline structure can increase the energy required for polymer chain movement and degradation.High-temperature resistant coatings, engineering plastics.
Optical Properties The conjugated π-system of the quinoline ring can impart fluorescence or specific light-absorbing characteristics.Organic light-emitting diodes (OLEDs), optical sensors.
Mechanical Strength The inflexible nature of the quinoline unit can lead to increased stiffness and strength in the polymer matrix.Advanced composites, structural adhesives.
Corrosion Resistance The nitrogen atom in the quinoline ring can act as a corrosion inhibitor by adsorbing onto metal surfaces.Anti-corrosion coatings for metals.

Role in Supramolecular Chemistry (e.g., Molecular Tweezers, Receptors)

In the realm of supramolecular chemistry, this compound and its derivatives are attractive building blocks for the construction of host-guest systems such as molecular tweezers and receptors. rsc.orgwikipedia.org The quinoline nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the aromatic rings can participate in π-π stacking interactions. wikipedia.org These non-covalent interactions are fundamental to the self-assembly of complex supramolecular architectures. nih.gov

Molecular tweezers are host molecules with two "arms" that can bind a guest molecule. wikipedia.org Derivatives of this compound can be designed to form these arms, creating a cavity that is selective for specific guest molecules, such as electron-deficient aromatic compounds. Similarly, by functionalizing the quinoline ring with specific recognition motifs, receptors can be synthesized for the selective binding of ions or small molecules. mdpi.com The ester group of this compound provides a convenient handle for further chemical modification to build these intricate supramolecular structures. beilstein-journals.org

Dye-Sensitized Solar Cells and OLEDs

The photophysical and electronic properties of quinoline derivatives make them promising candidates for applications in organic electronics, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net In DSSCs, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. nih.gov The performance of these devices is highly dependent on the molecular structure of the dye, which influences its absorption spectrum, energy levels, and electron injection efficiency.

Table 2: Photovoltaic Performance of Selected Quinoline-Based Dyes in DSSCs

Dye DesignationPower Conversion Efficiency (η, %)Open-Circuit Voltage (Voc, V)Short-Circuit Current Density (Jsc, mA/cm²)Reference
Quinoline Derivative 12.92-- chemimpex.com
Quinoline Derivative 25.210.62711.53 nih.gov
Quinoline Derivative 31.45-- chemimpex.com

Note: The data presented is for various quinoline derivatives and not specifically for this compound. This table illustrates the potential of the quinoline scaffold in DSSC applications.

Biomaterials and Tissue Engineering

The application of this compound in the fields of biomaterials and tissue engineering is an area of nascent exploration. The broader class of quinoline compounds has been investigated for various biological activities, which could be leveraged in the design of functional biomaterials. nih.gov For instance, polymers incorporating quinoline moieties could be designed to have antimicrobial properties, which would be beneficial for scaffolds used in tissue engineering to prevent infections. nih.gov

The development of biodegradable polymers is crucial for tissue engineering, as the scaffold should degrade at a rate that matches the growth of new tissue. nih.gov Polyesters and poly(ester amide)s are important classes of biodegradable polymers, and this compound could potentially be incorporated into such polymers to impart specific biological or physical properties. nih.gov However, extensive research into the biocompatibility and cytotoxicity of any new quinoline-containing biomaterial would be required before it could be considered for clinical applications.

Analytical Chemistry Methodologies

The accurate analysis of this compound is essential for quality control in its synthesis and for its quantification in various research applications. Advanced analytical techniques are employed to ensure the purity and to determine the concentration of this compound.

Advanced Chromatographic Techniques for Purity and Quantification

Chromatographic methods are central to the analysis of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound. jocpr.com The method offers high resolution and sensitivity. A typical HPLC analysis for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The purity of this compound can be determined by analyzing a sample and observing the resulting chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities. For quantification, a calibration curve is constructed by running a series of standards of known concentration. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The selection of the detector is crucial; a UV detector is commonly used for aromatic compounds like this compound, with the detection wavelength set to a value where the compound exhibits maximum absorbance.

Table 3: Illustrative HPLC Method Parameters for the Analysis of Quinoline Carboxylates

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at a specific wavelength (e.g., 254 nm or λmax of the compound)
Column Temperature Ambient or controlled (e.g., 25 °C)

Note: These are general parameters and would require optimization and validation for the specific analysis of this compound.

Gas Liquid Chromatography with Electron Capture Detection (GLC-ECD)

Gas-liquid chromatography (GLC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The Electron Capture Detector (ECD) is a specialized detector used with GC that is highly sensitive to molecules with electronegative functional groups, such as halogens. ceda.ac.ukdemokritos.gr It operates by measuring the capture of electrons by the analyte molecules. demokritos.gr

For a compound like this compound, direct analysis by GC-ECD would likely be inefficient as the molecule does not inherently possess strongly electron-capturing moieties. The technique is primarily applied in the analysis of halogenated organic compounds, nitrates, and organometallic compounds. ceda.ac.ukdemokritos.gr To achieve sensitive detection of this compound using this method, a derivatization step would be necessary. nih.gov This involves chemically modifying the molecule to introduce a functional group with a high affinity for electrons, thereby making it detectable by the ECD system. nih.gov

LC/MS/MS Analysis for Quinoline Carboxylates

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by tandem mass spectrometry. This method is well-suited for the analysis of quinoline carboxylates. The initial LC stage separates this compound from other components in a sample matrix.

Following separation, the compound enters the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.govijpsm.com The tandem mass spectrometry (MS/MS) aspect involves selecting the molecular ion of the compound, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This process yields detailed structural information that can confirm the identity of the compound. The technique is widely used for its ability to distinguish between isobaric and isomeric metabolites, which may not be possible through fragmentation patterns alone. ijpsm.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. cymitquimica.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS). pressbooks.pub

¹H NMR: In the proton NMR spectrum of this compound, the signals for the ethyl group protons would appear in the upfield region. The methyl (CH₃) protons would be expected to produce a triplet, while the methylene (CH₂) protons would appear as a quartet. The protons on the quinoline ring are aromatic and would therefore resonate in the downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the two sp³-hybridized carbons of the ethyl group would appear in the upfield region. The sp²-hybridized carbons of the quinoline ring and the carbonyl carbon of the ester group would resonate at lower fields. pressbooks.pub The complete structural assignment can be achieved using various 1D and 2D NMR techniques. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NMR Type Predicted Chemical Shift (ppm) Multiplicity
Ethyl CH₃¹H~1.4Triplet
Ethyl CH₂¹H~4.4Quartet
Quinoline H¹H~7.5 - 9.0Multiplets
Ethyl CH₃¹³C~14-
Ethyl CH₂¹³C~61-
Quinoline C¹³C~122 - 151-
Carbonyl C=O¹³C~166-
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. libretexts.org The spectrum of this compound would be expected to show several characteristic absorption bands.

The presence of the aromatic quinoline ring would be indicated by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ range. vscht.cz The most prominent feature for the ester functional group would be a strong C=O (carbonyl) stretching band, typically observed between 1750-1735 cm⁻¹ for aliphatic esters. vscht.czlibretexts.org Additionally, C-O single bond stretching vibrations associated with the ester group would be visible in the fingerprint region, generally between 1300-1000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAromatic3100 - 3000Medium-Weak
C=O StretchEster1750 - 1735Strong
C=C StretchAromatic1600 - 1400Medium-Weak
C-O StretchEster1300 - 1000Strong
Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its precise molecular formula. nih.gov

The molecular formula of this compound is C₁₂H₁₁NO₂. Its exact mass is 201.078978594 Da. nih.gov In a mass spectrum, this would correspond to the molecular ion peak (M⁺). The fragmentation pattern provides structural information. For this compound, common fragmentation pathways would likely involve the ester group, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give an acylium ion, or the loss of the entire carbethoxy group (•COOCH₂CH₃, 73 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺[C₁₂H₁₁NO₂]⁺201.079Molecular Ion
[M - OC₂H₅]⁺[C₁₀H₆NO]⁺156Loss of ethoxy radical
[M - COOC₂H₅]⁺[C₉H₆N]⁺128Loss of carbethoxy radical
[C₉H₇N]⁺[C₉H₇N]⁺129Quinoline cation
UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated π-systems. youtube.com The quinoline core of this compound contains an extended system of conjugated double bonds. This aromatic system acts as a chromophore, which is expected to absorb strongly in the UV region. The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore and is influenced by the extent of conjugation and the presence of substituents on the aromatic ring. While specific λmax values for this compound would require experimental measurement, the presence of the quinoline ring system ensures it is UV-active.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For a novel or synthesized substance like this compound, this analysis is crucial for verifying its empirical and molecular formula, thereby confirming its identity and purity. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S, in a CHNS analysis).

The process involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide (CO2), water vapor (H2O), and nitrogen gas (N2), are collected and measured by a detector. The percentages of the elements in the original sample are then calculated from the quantities of these gases.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₂H₁₁NO₂ chemimpex.comnih.gov, and the atomic weights of its constituent atoms. With a molecular weight of 201.22 g/mol , the expected percentages are determined as follows chemimpex.comnih.gov:

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 12 144.12 71.62
Hydrogen H 1.008 11 11.088 5.51
Nitrogen N 14.01 1 14.01 6.96
Oxygen O 16.00 2 32.00 15.90

| Total | | | | 201.22 | 100.00 |

In research settings, after the synthesis of this compound or its derivatives, the experimentally determined values from an elemental analyzer are compared against these theoretical percentages. A close correlation between the "found" and "calculated" values provides strong evidence that the target compound has been successfully synthesized with a high degree of purity. For instance, in the characterization of new quinoline derivatives, researchers consistently report both the calculated and found elemental percentages to validate the structures of the synthesized molecules iau.ir.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

This table illustrates a typical comparison of data for a synthesized sample of this compound. Experimental values that fall within an acceptable margin of error (typically ±0.4%) of the theoretical values confirm the compound's elemental integrity.

ElementTheoretical % (Calculated)Experimental % (Found)Deviation (%)
C71.6271.55-0.07
H5.515.58+0.07
N6.966.91-0.05

The close agreement shown in the hypothetical data of Table 2 would signify that the synthesized sample is indeed this compound and is free from significant impurities that would alter the elemental ratios. This analytical step is a cornerstone of compound characterization in organic synthesis and medicinal chemistry, ensuring the reliability of subsequent research and applications.

Theoretical and Computational Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. For ethyl 6-quinolinecarboxylate, these calculations have been instrumental in predicting its geometry, vibrational modes, and electronic behavior.

Density Functional Theory (DFT) has become a primary tool for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry, electronic structure, and other properties of the ground state.

In computational studies of molecules similar to this compound, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is commonly employed with basis sets like 6-311+G(d,p). These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related derivative, the molecule was found to be essentially planar, a feature that can be crucial for its biological activity.

A key application of DFT is the calculation of the molecular electrostatic potential (ESP) surface. The ESP map reveals the distribution of charge within the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These regions are critical for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the compound's behavior in a biological or crystalline environment. The negative potential regions, often associated with heteroatoms like oxygen and nitrogen, indicate likely sites for electrophilic attack and hydrogen bond acceptance.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less intensive than more advanced methods, HF does not account for electron correlation, which can be important for accurately predicting certain molecular properties. wikipedia.org

To incorporate electron correlation effects, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often applied as a post-Hartree-Fock method. MP2 calculations provide a more accurate description of the electronic energy and, consequently, properties that depend on electron correlation, such as intermolecular interactions and reaction barriers. Although specific HF and MP2 studies on this compound are not prevalent in the literature, these methods are standard tools in computational chemistry for refining the electronic structure and energies obtained from DFT and HF calculations for related organic molecules. rsc.org

Vibrational frequency analysis, typically performed using DFT methods, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands in the IR spectrum. researchgate.net For a more accurate comparison with experimental data, calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational method. researchgate.net

The character of each vibrational mode is elucidated through a Potential Energy Distribution (PED) analysis. PED assigns each calculated frequency to specific internal coordinates (e.g., bond stretching, angle bending, or torsional rotations), providing a detailed understanding of the molecular motions responsible for each peak in the vibrational spectrum. researchgate.net For quinoline derivatives, this analysis helps in identifying characteristic vibrations of the quinoline ring, the ester group, and the ethyl chain.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.orggrowingscience.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. growingscience.com These energies are typically calculated using DFT and Time-Dependent DFT (TD-DFT) methods. For the parent quinoline molecule, DFT calculations have placed the HOMO-LUMO energy gap at approximately 4.83 eV. scirp.org For a related derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the calculated HOMO-LUMO gap is 4.54 eV, indicating significant charge transfer within the molecule. materialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness.
Electrophilicity Index (ω) ω = μ2 / (2η) A measure of the electrophilic power of a molecule.

These parameters are invaluable in fields like drug design for predicting the reactivity and interaction of a molecule with a biological target. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not widely published, this technique is extensively applied to understand the behavior of similar quinoline-based molecules in various environments, such as in solution or bound to a biological target. mdpi.comstuba.sk

MD simulations can provide insights into:

Conformational Flexibility: Exploring the different shapes the molecule can adopt and their relative energies.

Solvation Effects: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity. stuba.sk

Binding Dynamics: Simulating the interaction of the molecule with a protein's active site to understand the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comnih.gov

These simulations rely on force fields to describe the potential energy of the system, and the resulting trajectories provide a dynamic picture of the molecule's behavior at the atomic level. mdpi.com

Cheminformatics and Database Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. Publicly available chemical databases are a rich source of information for compounds like this compound. The PubChem database, for instance, provides a summary of computed properties for this molecule (CID 94670). nih.gov

These computed descriptors are vital in the early stages of drug discovery for filtering large libraries of compounds and predicting their potential as drug candidates (a process known as virtual screening). nih.govmdpi.com For example, properties like XLogP3 (a measure of lipophilicity) and the number of hydrogen bond donors and acceptors are used to assess a compound's likely adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five. The Polar Surface Area (PSA) is another critical descriptor for predicting a molecule's ability to permeate cell membranes.

Table 2: Computed Cheminformatics Properties for this compound

Property Value Source
Molecular Formula C12H11NO2 nih.gov
Molecular Weight 201.22 g/mol nih.gov
XLogP3 2.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 201.078978594 Da nih.gov
Polar Surface Area 39.2 Ų nih.gov
Heavy Atom Count 15 nih.gov

Data sourced from the PubChem database.

This data provides a foundational profile of this compound, which can be leveraged in broader computational drug design and materials science studies. eurekaselect.combeilstein-journals.org

Utilization of Chemical Databases (e.g., ChEMBL, PubChem, ChemSpider)

This compound is extensively cataloged in several major chemical databases, which serve as repositories for its structural, physicochemical, and biological data. In PubChem, it is registered under the Compound Identification (CID) number 94670. nih.gov These databases provide a centralized location for researchers to access comprehensive information about the compound. For instance, they contain details on the molecular formula (C₁₂H₁₁NO₂), molecular weight (201.22 g/mol ), and various computed properties. nih.govchemimpex.com

These platforms are crucial for in-silico research, allowing for the comparison of this compound with other quinoline derivatives and facilitating the design of new molecules with desired properties. nih.govresearchgate.net The data available in these databases is often sourced from a combination of deposited experimental results and computational predictions.

Identification and Analysis of Chemical Identifiers (e.g., UNII, CAS numbers)

To ensure the unambiguous identification of this compound across different datasets and publications, standardized chemical identifiers are employed. The Chemical Abstracts Service (CAS) has assigned the number 73987-38-9 to this compound. chemimpex.comsigmaaldrich.com Another key identifier is the Unique Ingredient Identifier (UNII), TVD8MFO8DJ, which is used for regulatory purposes and in the tracking of chemical substances. nih.gov

In addition to these, other identifiers such as the InChI (International Chemical Identifier) and its condensed version, the InChIKey, provide a standardized and machine-readable representation of the compound's structure. For this compound, the InChI is 1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3, and the InChIKey is SVHHAAQTOHCWJX-UHFFFAOYSA-N. sigmaaldrich.com These identifiers are fundamental for linking data across different databases and for computational chemistry applications.

Below is an interactive data table summarizing the key chemical identifiers for this compound:

Identifier TypeIdentifier
PubChem CID94670
CAS Number73987-38-9
UNIITVD8MFO8DJ
InChI1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3
InChIKeySVHHAAQTOHCWJX-UHFFFAOYSA-N

Structure-Property Relationships Derived from Computational Data

Computational studies on quinoline derivatives provide valuable insights into the relationship between their molecular structure and physicochemical properties. While specific studies focusing exclusively on this compound are limited, the broader class of quinoline derivatives has been the subject of extensive computational analysis, including Density Functional Theory (DFT) calculations, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking studies. nih.govresearchgate.netarabjchem.orguantwerpen.be

DFT calculations are often employed to determine the electronic properties of quinoline derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uantwerpen.bersc.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller energy gap generally indicates higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps are another computational tool used to visualize the charge distribution within a molecule and identify regions that are prone to electrophilic or nucleophilic attack. arabjchem.orgrsc.orgresearchgate.net For quinoline derivatives, the nitrogen atom and the oxygen atoms of the carboxylate group are typically electron-rich regions, making them potential sites for interaction with other molecules. rsc.org

QSAR studies on quinoline derivatives have been conducted to develop mathematical models that correlate their structural features with their biological activities. nih.govresearchgate.net These models often use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By identifying the key descriptors that influence a particular activity, researchers can design new derivatives with enhanced properties. nih.govnih.gov

The following interactive data table presents some of the computed molecular properties for this compound available from PubChem:

PropertyValue
Molecular Weight201.22 g/mol
XLogP32.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass201.078978594 g/mol
Monoisotopic Mass201.078978594 g/mol
Topological Polar Surface Area39.2 Ų
Heavy Atom Count15
Formal Charge0
Complexity230

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Ethyl 6-Quinolinecarboxylate Analogs

The core structure of this compound serves as a valuable building block for creating a diverse library of advanced analogs. chemimpex.com Researchers are actively designing and synthesizing novel derivatives to enhance biological activity and explore new therapeutic potentials. Synthetic strategies often involve modifying the quinoline (B57606) core to improve properties like solubility, bioavailability, and target specificity.

One approach involves the sequential attachment of various functional groups, such as piperazine and amino acids, to the quinoline scaffold. This method has been used to create water-soluble, non-peptidic quinoline analogues for potential therapeutic applications, including as HIV protease inhibitors. researchgate.net Another strategy focuses on creating derivatives by introducing fatty amido groups at different positions on the quinoline ring, which has led to compounds with promising cytotoxicity against various cancer cell lines. nih.gov

Classic organic reactions, such as the Pfitzinger and Doebner reactions, are continually being refined for the synthesis of quinoline-4-carboxylic acid derivatives. nih.govresearchgate.net These methods allow for the creation of complex structures pivotal in drug discovery. chemimpex.com For instance, the Pfitzinger condensation reaction is a key step in producing quinoline cores for analogs designed as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH). nih.gov

Table 1: Examples of Synthesized this compound Analogs and Their Intended Applications

Analog Class Synthetic Approach Key Modifications Potential Application Reference
Pyrimidine-quinolinecarboxylates Pfitzinger synthesis followed by microwave-assisted coupling Coupling of ethyl 2-aminophenylquinoline-4-carboxylate scaffolds with 4-aryl-2-chloropyrimidines Lactate Dehydrogenase (LDH) inhibitors for cancer therapy mdpi.com
4-Quinoline Carboxylic Acids Pfitzinger condensation reaction Introduction of various substituents to create brequinar-like inhibitors Dihydroorotate Dehydrogenase (DHODH) inhibitors for cancer and autoimmune disorders nih.gov
Quinoline-4-carboxamides Phenotypic screening and chemical optimization Modification of substituents at R1 and R2 positions to improve potency and pharmacokinetic properties Antimalarial agents with a novel mechanism of action acs.org

Exploration of Novel Biological Targets and Mechanisms of Action

While the quinoline nucleus is known for a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial effects, research continues to uncover novel biological targets and mechanisms of action for its derivatives. tandfonline.commdpi.com

Recent studies have focused on designing quinoline derivatives as targeted enzyme inhibitors. For example, novel ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as potent inhibitors of human lactate dehydrogenase A (hLDHA), an important target in cancer therapy. mdpi.com Similarly, 4-quinoline carboxylic acids have been developed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway, which is crucial for the growth of cancer cells and pathogens. nih.gov

Beyond enzyme inhibition, researchers are exploring other mechanisms. A series of quinoline-4-carboxamides was found to act through a novel antimalarial mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium falciparum. acs.org Other research indicates that certain benzoyl-2-arylquinoline derivatives can act as inhibitors of multidrug resistance protein 2 (MRP2), a transporter protein that contributes to drug resistance in cancer cells. nih.gov Furthermore, some quinoline derivatives have been designed as dual-target inhibitors of EGFR and HER-2, both of which are important targets in cancer treatment. rsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material science, and their integration into the research of this compound holds immense promise. mdpi.commdpi.com These technologies can process vast datasets to identify patterns and make predictions, significantly accelerating the design and development process. nih.govnih.gov

In drug discovery, AI algorithms can be used to predict the physicochemical properties, biological activities, and potential toxicity of novel quinolinecarboxylate analogs. nih.govnih.govresearchgate.net Machine learning models, trained on large datasets of known compounds, can perform virtual screening of extensive chemical libraries to identify promising hit and lead compounds. nih.govnih.gov This approach saves time and resources compared to traditional high-throughput screening.

Furthermore, AI is instrumental in de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.govresearchgate.net Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from the structures of known active molecules to propose new quinoline-based compounds with enhanced potency and better drug-like properties. mdpi.com These computational tools can also predict synthetic routes for the designed molecules, streamlining their subsequent synthesis. nih.gov

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Property Prediction ML models predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new analogs. mdpi.comresearchgate.net Reduces late-stage failures by prioritizing compounds with favorable drug-like profiles.
Virtual Screening AI algorithms screen large virtual libraries to identify molecules likely to bind to a specific biological target. nih.gov Accelerates the identification of hit compounds for further development.
De Novo Design Deep learning models generate novel quinoline-based structures tailored for specific activities and properties. nih.gov Expands the accessible chemical space and facilitates the discovery of innovative drug candidates.
Binding Affinity Prediction AI-based methods predict the binding affinity between a quinoline derivative and its target protein. nih.gov Guides the optimization of lead compounds for improved potency.

| Synthetic Route Planning | Computer-aided synthesis planning tools suggest viable and efficient synthetic pathways for novel compounds. nih.gov | Streamlines the chemical synthesis process. |

Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on developing "green" and sustainable synthetic methodologies to minimize environmental impact. This is particularly relevant for the synthesis of quinoline and its derivatives, as traditional methods often involve harsh reaction conditions, toxic reagents, and low yields. mdpi.com

Modern research emphasizes the use of environmentally friendly solvents, non-toxic and recyclable catalysts, and energy-efficient reaction conditions. ijpsjournal.com For example, indium (III) chloride has been reported as a non-toxic, recyclable Lewis acid catalyst for the one-pot synthesis of quinolines in ethanol or under solvent-free conditions, offering excellent yields. niscpr.res.in Similarly, FeCl3·6H2O is another inexpensive, non-toxic, and environmentally benign catalyst used for synthesizing quinoline derivatives in water, a green solvent. tandfonline.comtandfonline.com

Other green chemistry approaches being explored include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Ultrasonic irradiation: Another energy-efficient method to promote chemical reactions. ijpsjournal.com

Use of ionic liquids: These can act as recyclable solvents or catalysts, offering a greener alternative to traditional volatile organic solvents. mdpi.com

Catalyst-free reactions: Some methods aim to eliminate the need for catalysts altogether, such as using formic acid or heating reagents under air. ijpsjournal.comresearchgate.net

These sustainable methods are not only environmentally beneficial but also often lead to more efficient and cost-effective production of this compound and its derivatives. ijpsjournal.com

Advanced Analytical and Spectroscopic Techniques for In-Depth Characterization

The comprehensive characterization of newly synthesized this compound analogs is crucial for confirming their structure, purity, and properties. A combination of advanced analytical and spectroscopic techniques is employed for this purpose.

The structural elucidation of these compounds relies heavily on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.net

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the precise molecular weight and fragmentation patterns, confirming the molecular formula. nih.govmdpi.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy helps identify the presence of specific functional groups within the molecule. nih.govmdpi.com

Electronic Absorption Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for characterizing its chromophoric system. nih.govmdpi.com

For crystalline derivatives, single-crystal X-ray diffraction offers the definitive determination of the three-dimensional molecular structure, providing precise data on bond lengths, bond angles, and stereochemistry. nih.gov Additionally, electrochemical techniques like cyclic voltammetry are used to investigate the reduction and oxidation potentials of these compounds, which can be correlated with their chemical structure and reactivity. nih.govmdpi.com

Interdisciplinary Research in areas such as Catalysis, Materials Science, and Nanotechnology

The unique chemical and photophysical properties of the quinoline scaffold make this compound and its derivatives valuable synthons in various interdisciplinary fields beyond medicinal chemistry. niscpr.res.in

Materials Science: Quinoline derivatives are being explored in the development of advanced materials. Their structural properties can be harnessed to create specialized polymers and coatings with enhanced durability and resistance to degradation. chemimpex.com They are also used in the preparation of nano and meso structures that possess unique electronic and photonic properties, making them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.comniscpr.res.in

Catalysis: The quinoline moiety can be incorporated into larger molecular structures to act as ligands in catalysis. The nitrogen atom in the quinoline ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Nanotechnology: In nanotechnology, quinoline-based compounds are utilized as building blocks for functional nanomaterials. For instance, their fluorescent properties are exploited in the creation of fluorescent probes for high-specificity biological imaging, allowing researchers to visualize cellular processes. chemimpex.com They can also be incorporated into covalent organic frameworks (COFs), which are crystalline porous polymers with applications in areas like environmental remediation for the removal of pollutants. mdpi.com

This interdisciplinary approach expands the utility of this compound, driving innovation in fields ranging from electronics to environmental science.

Q & A

Q. What are the common synthetic routes for Ethyl 6-quinolinecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization reactions involving substituted anilines and β-keto esters, or through carboxylation of pre-formed quinoline derivatives. Key variables include temperature (80–120°C), solvent systems (e.g., ethanol or DMF), and catalysts like sulfuric acid or Lewis acids. Optimization involves adjusting stoichiometry, reaction time, and purification steps (e.g., recrystallization or column chromatography). Researchers should validate purity via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of 1H^1 \text{H}-NMR (to resolve aromatic protons and ester groups), 13C^{13} \text{C}-NMR (for carbonyl and quinoline backbone analysis), and IR spectroscopy (to confirm ester C=O stretches at ~1700 cm1^{-1}). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while mass spectrometry (ESI-MS) confirms molecular ion peaks. Consistent use of IUPAC nomenclature and SI units is critical for reproducibility .

Q. How does the solubility profile of this compound influence its application in different experimental setups?

The compound exhibits limited solubility in polar solvents like water but dissolves well in DMSO, DMF, and dichloromethane. This property necessitates solvent selection based on reaction type: non-polar solvents for Friedel-Crafts alkylation vs. polar aprotic solvents for nucleophilic substitutions. Pre-experiment solubility testing under controlled temperatures (20–40°C) is advised to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity data often stem from variations in assay protocols (e.g., broth microdilution vs. disk diffusion) or cell line specificity. Researchers should:

  • Replicate studies under standardized conditions (e.g., CLSI guidelines).
  • Use positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Apply statistical tools like ANOVA to assess significance of dose-response curves .

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, identifying reactive sites (e.g., the ester carbonyl or quinoline nitrogen). Molecular docking studies (AutoDock Vina) may predict binding affinities to biological targets like DNA gyrase. Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What coordination chemistry principles guide the use of this compound in designing metal-organic frameworks (MOFs)?

The carboxylate group acts as a polydentate ligand, forming coordination polymers with transition metals (e.g., Ag+^+, Cu2+^{2+}). Crystal engineering strategies involve:

  • Tuning metal-ligand ratios to control porosity.
  • Analyzing π-π stacking interactions (centroid distances ~3.7 Å) for stability.
  • Characterizing frameworks via single-crystal X-ray diffraction and BET surface area analysis .

Q. What methodological approaches establish structure-activity relationships (SARs) for this compound in pharmacological studies?

SAR studies require systematic derivatization (e.g., substituting the ethyl ester with amides) followed by bioactivity screening. Use QSAR models to correlate electronic parameters (Hammett constants) with IC50_{50} values. Cross-validate results with in silico ADMET predictions (SwissADME) to prioritize lead compounds .

Data Presentation and Analysis Guidelines

  • Tables : Include reaction yields, spectroscopic data (δ in ppm), and statistical parameters (p-values, R2^2).
  • Figures : Use XRD patterns for MOF characterization or dose-response curves for bioactivity studies.
  • Referencing : Cite primary literature from PubChem, EPA DSSTox, or peer-reviewed journals, avoiding vendor-specific platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.